![molecular formula C21H24F2N4O3 B3933647 N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B3933647.png)
N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline
Overview
Description
N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research applications. This compound belongs to the class of piperazine derivatives and is known to have an impact on the central nervous system.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline is not fully understood. However, it is believed to act as an antagonist at the dopamine D2 receptor and as an agonist at the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline has been shown to have an impact on the central nervous system, particularly on dopamine and serotonin neurotransmission. It has been shown to increase the release of dopamine in certain brain regions and to decrease the release of serotonin in others.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline in lab experiments is its potential to provide insight into the mechanisms underlying neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline. One direction is to further investigate its impact on dopamine and serotonin neurotransmission and to explore its potential use in the treatment of neurological disorders. Another direction is to study the potential side effects of N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline and to develop methods to mitigate them. Additionally, research could be done to optimize the synthesis of N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline and to explore its potential use in other scientific research applications.
Scientific Research Applications
N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have an impact on the central nervous system and may be useful in the study of neurological disorders.
properties
IUPAC Name |
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O3/c1-3-24(4-2)18-14-19(20(27(29)30)13-17(18)23)25-9-11-26(12-10-25)21(28)15-7-5-6-8-16(15)22/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBOIWNFKLORY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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